

Pharmacological Profile of Dihydroergotoxine Mesylate

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Compound Focus: Dihydroergotoxine Mesylate

CAS No.: 8067-24-1

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Table 1: Receptor Binding Profile and Biological Activities of Dihydroergotoxine Mesylate [1] [2]

Aspect	Description
Chemical Nature	Complex of closely related, dihydrogenated ergot alkaloid methane sulfonates (mesylates).
Receptor Interactions	Binds to central dopaminergic, serotonergic, and adrenergic (specifically $\alpha 1$) receptors.
Key Biological Activity	Allosteric modulator of the GABAA receptor Cl ⁻ channel, interacting with the benzodiazepine site.
In Vitro Activity	Displays antiproliferative activity (IC ₅₀ = 18 - 38 μ M in prostate cancer cells).
In Vivo Effects	Exhibits cognition-enhancing, anticonvulsant, and sedative activity. Orally active.

Table 2: Clinical Applications and Adverse Effects of Ergot Alkaloid Derivatives [1] [3]

Compound	Primary Clinical Uses	Common Adverse Effects
Dihydroergotoxine Mesylate	Cognitive impairment (unvalidated), sialorrhea in Parkinson's disease.	Diarrhea, nausea, gastric pain, orthostatic hypotension, headache, nasal stuffiness.
Ergotamine & Dihydroergotamine	Migraine attacks, hypotension, thromboembolism prevention (with heparin).	Nausea, vomiting, diarrhea, muscle cramps, peripheral edema, vasospastic reactions (ergotism).
Ergometrine & Methylergotamine	Stimulate uterine contraction in obstetrics.	Nausea, vomiting, bradycardia/tachycardia, hypertensive reactions, myocardial infarction (rare).

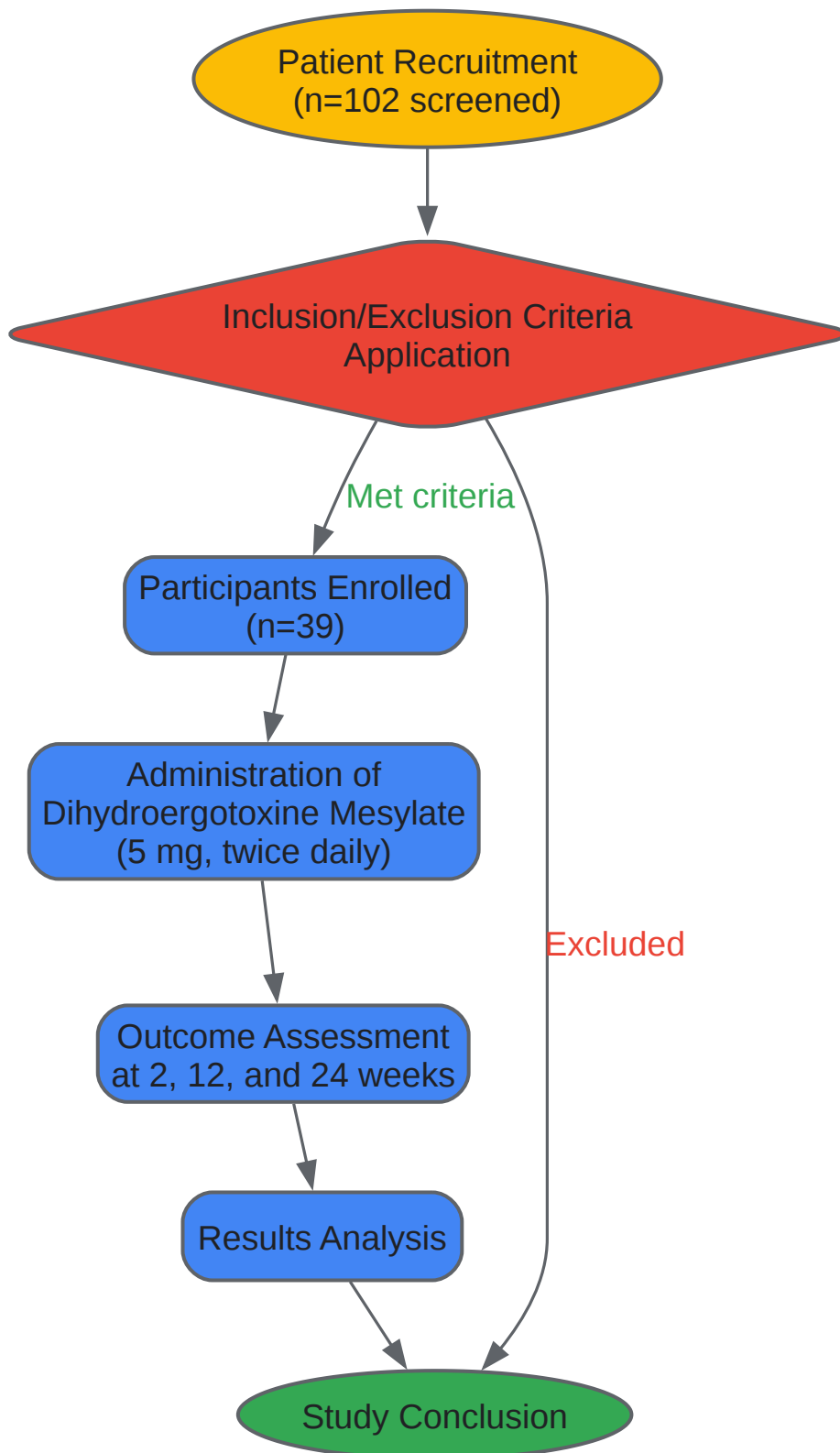
Experimental Data and Protocols

Table 3: In Vitro and Clinical Experimental Findings [3] [2]

Model / Study Type	Key Findings / Outcomes
GABAA Receptor Binding (In Vitro)	Binds with high affinity to the GABAA receptor-associated Cl ⁻ ionophore in mouse brain.
Clinical Study (24-week, self-controlled)	Significant improvement in PD sialorrhea scales (DFS, CODS, SOOS) observed at 2, 12, and 24 weeks. No significant change in UPDRS-III or MMSE scores.

Detailed Clinical Trial Methodology

The following diagram outlines the workflow of a recent clinical study investigating **dihydroergotoxine mesylate** for sialorrhea in Parkinson's disease [3]:



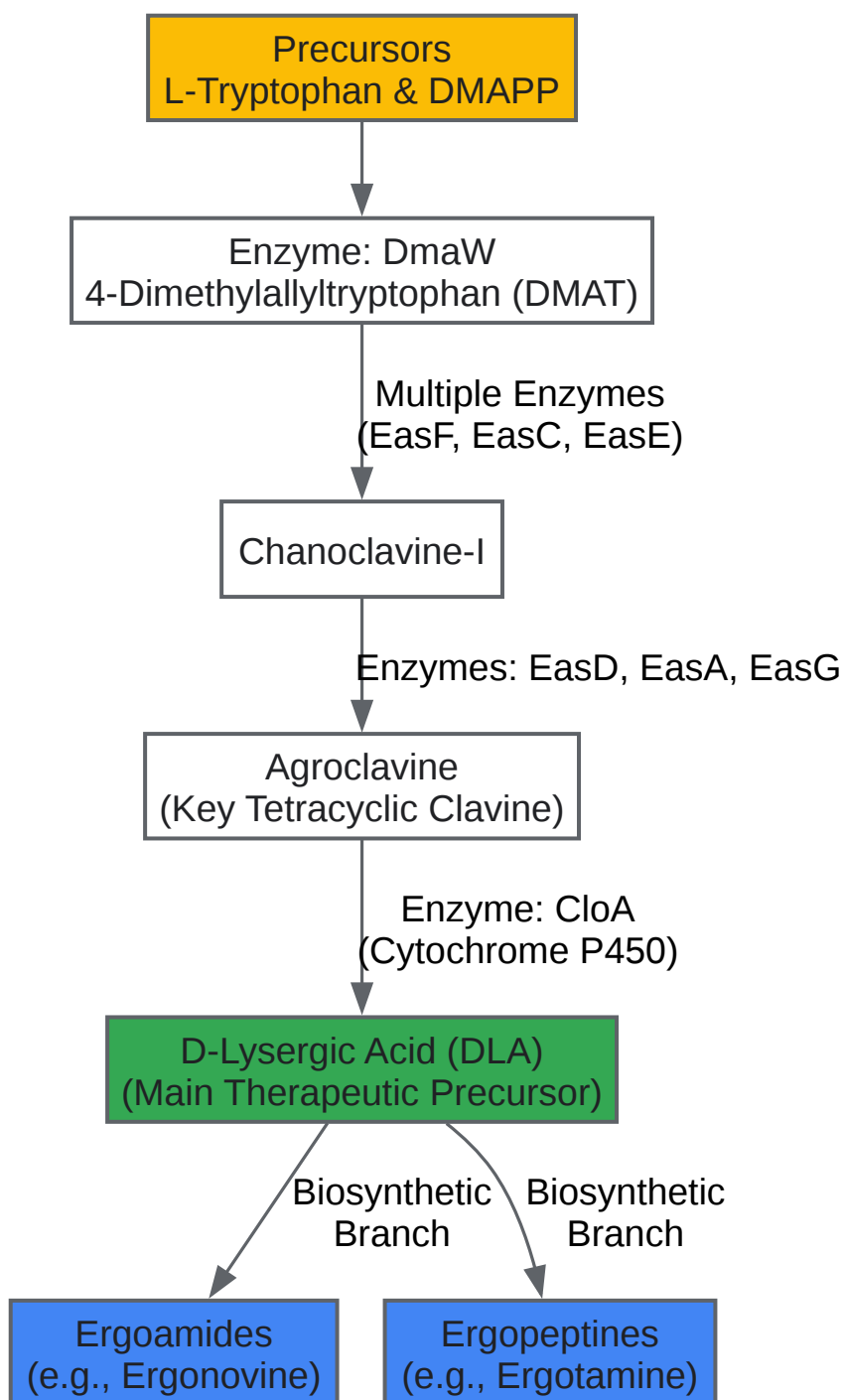
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Clinical trial workflow for **dihydroergotoxine mesylate** in Parkinson's disease sialorrhea.

Biosynthesis of Ergot Alkaloids

Ergot alkaloids are indole-derived natural products primarily from fungi like *Claviceps purpurea*. Their core structure is the ergoline ring, biosynthesized from L-tryptophan and dimethylallyl diphosphate (DMAPP) [4] [5]. The pathway involves several key enzymes leading to different classes of alkaloids: clavines, ergoamides (e.g., ergonovine), and ergopeptines (e.g., ergotamine) [4].

The following diagram illustrates the major branches of the ergot alkaloid biosynthetic pathway [4] [5]:



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Core biosynthetic pathway of ergot alkaloids from primary precursors.

Synthesis and Production Methods

Table 4: Comparison of D-Lysergic Acid (DLA) Production Methods [5]

Method	Key Features / Challenges	Typical Yield
Chemical Synthesis	Multi-step (8-19 steps), not enantioselective, harsh conditions. Lacks industrial application.	~10-12% (reported)
Fungal Fermentation	Uses <i>Claviceps purpurea</i> . Produces mixture of alkaloids, complicating extraction. Strain degeneration occurs.	Global production: 8 tons/yr (ergopeptines), 10-15 tons/yr (DLA).
Heterologous Biosynthesis	Reconstitution in yeast (<i>S. cerevisiae</i>). Ensures single product, stable production host.	1.7 mg/L (proof-of-concept in 1L bioreactor).

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